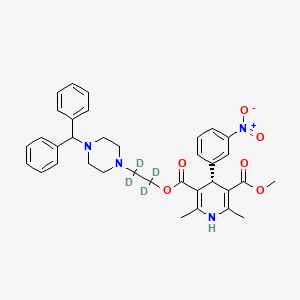

R-(-)-Manidipine-d4

描述

R-(-)-Manidipine-d4: is a deuterated form of R-(-)-Manidipine, a calcium channel blocker used primarily for the treatment of hypertension. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This compound is of significant interest in pharmaceutical research due to its potential for improved therapeutic efficacy and reduced side effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Manidipine-d4 involves several steps, including the introduction of deuterium atoms. The process typically starts with the preparation of a deuterated intermediate, which is then subjected to various chemical reactions to form the final product. Common synthetic routes include:

Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.

Catalytic Hydrogenation: This method uses deuterium gas in the presence of a catalyst to introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: R-(-)-Manidipine-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the specific reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols.

科学研究应用

Chemistry: R-(-)-Manidipine-d4 is used in chemical research to study the effects of deuterium substitution on the compound’s reactivity and stability. It serves as a model compound for investigating isotope effects in various chemical reactions.

Biology: In biological research, this compound is used to study the metabolic pathways and pharmacokinetics of deuterated drugs. Its enhanced stability and altered metabolic profile make it a valuable tool for understanding drug metabolism and optimizing therapeutic efficacy.

Medicine: this compound is of interest in medical research for its potential to improve the treatment of hypertension. Its deuterated form may offer better therapeutic outcomes with fewer side effects compared to its non-deuterated counterpart.

Industry: In the pharmaceutical industry, this compound is used in the development of new drug formulations. Its unique properties make it a candidate for creating more effective and safer medications.

作用机制

R-(-)-Manidipine-d4 exerts its effects by blocking calcium channels in the smooth muscle cells of blood vessels. This action prevents calcium ions from entering the cells, leading to relaxation of the blood vessels and a subsequent reduction in blood pressure. The deuterium atoms in this compound may enhance its binding affinity to calcium channels and prolong its duration of action, contributing to its improved therapeutic profile.

相似化合物的比较

R-(-)-Manidipine: The non-deuterated form of the compound, used as a reference for comparing the effects of deuterium substitution.

Amlodipine: Another calcium channel blocker used for treating hypertension, with a different chemical structure and pharmacokinetic profile.

Nifedipine: A well-known calcium channel blocker with a similar mechanism of action but different therapeutic applications.

Uniqueness: R-(-)-Manidipine-d4 is unique due to its deuterium substitution, which enhances its metabolic stability and alters its pharmacokinetic properties. This makes it a valuable compound for research and development in the pharmaceutical industry, offering potential advantages over similar non-deuterated compounds.

生物活性

R-(-)-Manidipine-d4 is a deuterated form of manidipine, a third-generation dihydropyridine calcium channel blocker (CCB) known for its antihypertensive properties. This compound has garnered attention due to its unique mechanism of action and potential therapeutic benefits beyond blood pressure management. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms, and relevant research findings.

Overview of Manidipine

Manidipine primarily acts by inhibiting voltage-dependent calcium channels, specifically L-type and T-type channels, which are crucial for vascular smooth muscle contraction. This inhibition leads to systemic vasodilation, effectively lowering blood pressure. Unlike other CCBs, manidipine exhibits a high selectivity for vascular tissues, resulting in minimal cardiodepression and a favorable side effect profile .

Calcium Channel Blocking:

- L-type Channels: Manidipine blocks L-type calcium channels in vascular smooth muscle cells, leading to reduced intracellular calcium levels and subsequent vasodilation.

- T-type Channels: It also inhibits T-type calcium channels in the efferent arterioles of the kidney, which decreases glomerular pressure and microalbuminuria, providing renal protective effects .

Additional Mechanisms:

- Endothelial Function: Manidipine enhances endothelial nitric oxide synthase (eNOS) expression, promoting vasodilation and improving endothelial function .

- Anti-inflammatory Effects: The compound may exert anti-inflammatory actions by reducing intracellular calcium levels, which can diminish the activation of inflammatory pathways .

Antihypertensive Activity

Clinical studies demonstrate that this compound effectively lowers both systolic and diastolic blood pressure in hypertensive patients. For instance, a study showed a significant reduction in blood pressure from 164±14 mmHg to 140±18 mmHg after treatment with manidipine .

Renal Protection

This compound has been associated with renal protective effects due to its ability to reduce microalbuminuria in diabetic patients. This is particularly relevant as microalbuminuria is a predictor of cardiovascular complications .

Metabolic Effects

Research indicates that manidipine improves insulin sensitivity and reduces markers of inflammation such as C-reactive protein (CRP). In comparative studies with amlodipine, manidipine was found to significantly lower albuminuria and improve metabolic profiles in hypertensive diabetic patients .

Case Studies

- MARIMBA Study:

- AMANDHA Study:

Research Findings

属性

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1/i21D2,22D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-LYTNKOSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C([C@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675999 | |

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217718-54-1 | |

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。